
N-Isopropylbutyramid
Übersicht
Beschreibung
N-Isopropylbutyramide, also known as N-(1-methylethyl)butanamide, is an organic compound with the molecular formula C7H15NO. It is a derivative of butyramide where the hydrogen atom of the amide nitrogen is replaced by an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
Nanotechnologie
N-Isopropylbutyramid kann bei der Synthese von Nanokristallen verwendet werden, die in der Nanotechnologie von entscheidender Bedeutung sind. Nanokristalle finden aufgrund ihrer einzigartigen Eigenschaften, die sich von denen von Massenmaterialien unterscheiden, Anwendungen in der Elektronik, Photonik und als Katalysatoren .
Biomedizinische Polymere
Im Bereich der biomedizinischen Polymere könnte this compound eine Rolle bei der Synthese von bioaktiven Polymeren spielen. Diese Polymere haben bedeutende Anwendungen in der therapeutischen Arzneimittelverabreichung, der Krankheitsdetektion und -diagnose, der Biosensorik, der regenerativen Medizin und der Krankheitsbehandlung .
Thermoelektrische Materialien
Die Forschung an thermoelektrischen Materialien könnte von this compound profitieren, indem die Eigenschaften von Materialien untersucht werden, die Temperaturunterschiede in elektrische Spannung umwandeln, was Auswirkungen auf erneuerbare Energietechnologien hat .
Medizin
This compound könnte an der Entwicklung von Aptamer-modifizierten Nanopartikeln für medizinische Anwendungen beteiligt sein. Dazu gehören gezielte Arzneimittelverabreichungssysteme und Diagnostika, die die Spezifität und Affinität nutzen, die von Aptamern bereitgestellt werden .
Industrielle Anwendungen
In industriellen Umgebungen könnte this compound in der Formulierung von Stoffen oder in den Herstellungsprozessen verwendet werden, bei denen seine Eigenschaften zur Produktion verschiedener Chemikalien oder Materialien beitragen könnten .
Umweltwissenschaften
Die Verbindung könnte in den Umweltwissenschaften relevant sein, insbesondere im Studium des Umweltschicksals und des Verhaltens von Chemikalien. Es kann auch bei der Entwicklung von Materialien für die Sanierung der Umwelt verwendet werden .
Analytische Chemie
This compound kann in der analytischen Chemie eine Rolle spielen, wo es als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet werden könnte, um andere Verbindungen zu quantifizieren oder zu identifizieren .
Materialwissenschaften
In den Materialwissenschaften könnte this compound zur Entwicklung neuer Materialien mit spezifischen Eigenschaften beitragen, wie z. B. erhöhter Haltbarkeit oder Leitfähigkeit. Es kann auch bei der Untersuchung des Materialverhaltens unter verschiedenen Umgebungsbedingungen verwendet werden .
Biotechnologie
Schließlich könnte this compound Anwendungen in der Biotechnologie finden, beispielsweise bei der Biosynthese von Nanopartikeln. Diese Nanopartikel haben zahlreiche biomedizinische Anwendungen, darunter antibakterielle, antimykotische und antivirale Aktivitäten .
Wirkmechanismus
Target of Action
It’s structurally similar to butyramide , which is known to interact with the Aliphatic amidase expression-regulating protein . This protein is involved in the hydrolysis of amide bonds, and it’s found in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.
Mode of Action
Based on its structural similarity to butyramide, it may interact with its target protein to influence its function . The interaction between the compound and its target could lead to changes in the target’s activity, potentially influencing various biological processes.
Biochemical Pathways
Given its potential interaction with the aliphatic amidase expression-regulating protein, it might influence the metabolism of certain amides
Pharmacokinetics
Understanding these properties is crucial as they can significantly impact the bioavailability of the compound . Tools like ADMETlab 2.0 and admetSAR3.0 can provide predictions for these properties, aiding in the understanding of the compound’s pharmacokinetics.
Result of Action
Based on its potential interaction with the aliphatic amidase expression-regulating protein, it might influence various cellular processes, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . Therefore, these factors should be considered when studying the action of N-Isopropylbutyramide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Isopropylbutyramide can be synthesized through several methods. One common approach involves the reaction of butyric acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
CH3CH2CH2COOH+(CH3
Eigenschaften
IUPAC Name |
N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNADDVIBLENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336033 | |
| Record name | N-Isopropylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122348-67-8 | |
| Record name | N-Isopropylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Isopropylbutyramide in the synthesis of the Collagen-Polymer Composite?
A: N-Isopropylbutyramide (NIPAOPMB) acts as a comonomer alongside N-(3-((hydroxymethyl)amino)-3-oxopropyl)-N-isopropylbutyramide (NHMAONIB) in the multi-step polymerization process. These comonomers are strategically incorporated into the starch-grafted-pentapolymer structure through N–C/ O–C coupling reactions. This strategic allocation is crucial for the formation of the final multifunctional hybrid Collagen-Polymer Composite (CPC). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


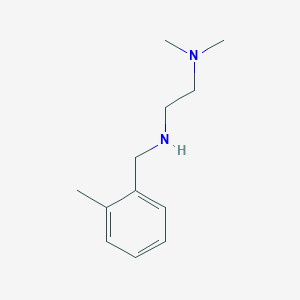
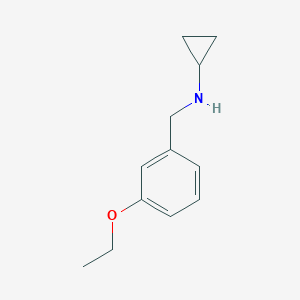

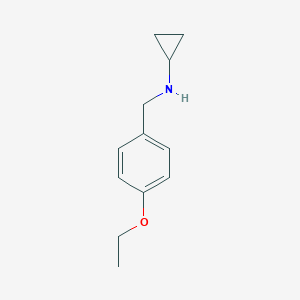
![(2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE](/img/structure/B183667.png)
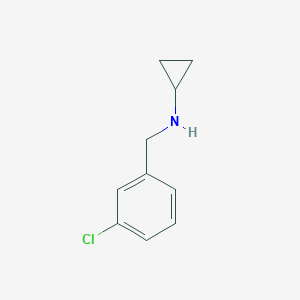
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
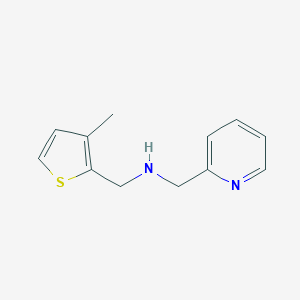
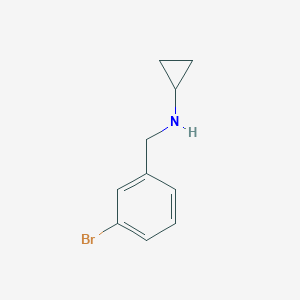
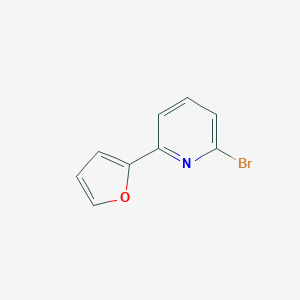
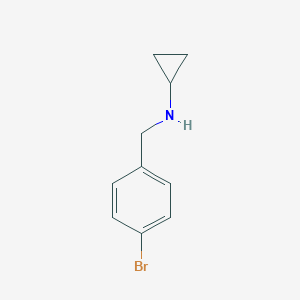

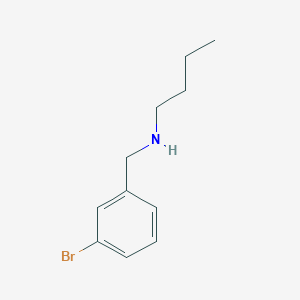
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
